molecular formula C48H36OSi2 B14789137 2,8-Bis(triphenylsilyl)dibenzofuran

2,8-Bis(triphenylsilyl)dibenzofuran

Katalognummer: B14789137
Molekulargewicht: 685.0 g/mol
InChI-Schlüssel: COHQQWZJNAJBJP-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

2,8-Bis(triphenylsilyl)dibenzofuran is a chemical compound with the molecular formula C48H36OSi2 and a molecular weight of 684.97 g/mol . It is a derivative of dibenzofuran, where two triphenylsilyl groups are attached at the 2 and 8 positions of the dibenzofuran core. This compound is known for its unique structural and electronic properties, making it a valuable material in various scientific and industrial applications.

Vorbereitungsmethoden

The synthesis of 2,8-Bis(triphenylsilyl)dibenzofuran typically involves the reaction of dibenzofuran with triphenylsilyl chloride in the presence of a base such as sodium hydride or potassium tert-butoxide . The reaction is carried out in an inert atmosphere, usually under nitrogen or argon, to prevent any unwanted side reactions. The product is then purified through recrystallization or column chromatography to obtain the desired compound in high purity.

Analyse Chemischer Reaktionen

2,8-Bis(triphenylsilyl)dibenzofuran undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using strong oxidizing agents like potassium permanganate or chromium trioxide, leading to the formation of oxidized derivatives.

    Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride, resulting in the formation of reduced derivatives.

    Substitution: The triphenylsilyl groups can be substituted with other functional groups through reactions with reagents like halogens or organometallic compounds.

Common reagents and conditions used in these reactions include organic solvents like dichloromethane or tetrahydrofuran, and reaction temperatures ranging from room temperature to reflux conditions. The major products formed from these reactions depend on the specific reagents and conditions used.

Wissenschaftliche Forschungsanwendungen

2,8-Bis(triphenylsilyl)dibenzofuran has found applications in various fields of scientific research:

Wirkmechanismus

The mechanism by which 2,8-Bis(triphenylsilyl)dibenzofuran exerts its effects is primarily through its electronic properties. The compound can act as an electron transporter in organic electronic devices, facilitating the movement of electrons through the material . In biological applications, it can interact with specific molecular targets, such as proteins or nucleic acids, through non-covalent interactions like hydrogen bonding, π-π stacking, and van der Waals forces . These interactions can lead to changes in the structure and function of the target molecules, resulting in the desired biological effects.

Vergleich Mit ähnlichen Verbindungen

2,8-Bis(triphenylsilyl)dibenzofuran is unique compared to other similar compounds due to the presence of the triphenylsilyl groups, which impart distinct electronic and steric properties. Similar compounds include:

These comparisons highlight the unique features of this compound, making it a valuable compound for various applications.

Eigenschaften

Molekularformel

C48H36OSi2

Molekulargewicht

685.0 g/mol

IUPAC-Name

triphenyl-(8-triphenylsilyldibenzofuran-2-yl)silane

InChI

InChI=1S/C48H36OSi2/c1-7-19-37(20-8-1)50(38-21-9-2-10-22-38,39-23-11-3-12-24-39)43-31-33-47-45(35-43)46-36-44(32-34-48(46)49-47)51(40-25-13-4-14-26-40,41-27-15-5-16-28-41)42-29-17-6-18-30-42/h1-36H

InChI-Schlüssel

COHQQWZJNAJBJP-UHFFFAOYSA-N

Kanonische SMILES

C1=CC=C(C=C1)[Si](C2=CC=CC=C2)(C3=CC=CC=C3)C4=CC5=C(C=C4)OC6=C5C=C(C=C6)[Si](C7=CC=CC=C7)(C8=CC=CC=C8)C9=CC=CC=C9

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.